5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one
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Overview
Description
5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one is a heterocyclic compound with a complex structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different substituted products.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-4-methylbenzo[g]quinoline-2,5,10(1H)-trione: A related compound with a similar quinoline core but different functional groups.
5-chloro-2-(quinolin-8-yl) isoindoline-1,3-dione: Another compound with a quinoline core and chloro substitution.
Uniqueness
5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
92599-08-1 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
5-chloro-6-methoxy-4-methyl-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-8-7-11(18)17-14-9-5-3-4-6-10(9)15(19-2)13(16)12(8)14/h3-7H,1-2H3,(H,17,18) |
InChI Key |
CRPCONVPYQSDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(C3=CC=CC=C32)OC)Cl |
Origin of Product |
United States |
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